3-Chloro-5-(2-fluorophenyl)phenol
Description
3-Chloro-5-(2-fluorophenyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a 2-fluorophenyl group at the 5-position of the phenol ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
3-chloro-5-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHDZHOOPKAUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685842 | |
| Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-58-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-fluorophenyl)phenol can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an aryl boronic acid . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-(2-fluorophenyl)phenol may involve large-scale batch or continuous flow reactors . The process parameters are optimized to ensure high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The chloro and fluoro groups act as meta-directing deactivators, guiding electrophiles to specific positions.
Nucleophilic Aromatic Substitution (NAS)
Electron-withdrawing substituents enable rare NAS under forcing conditions:
Oxidation and Reduction
The phenolic hydroxyl group and halogen substituents participate in redox reactions:
Coupling Reactions
The compound serves as a coupling partner in cross-catalytic reactions:
Functional Group Transformations
The hydroxyl group undergoes typical phenol reactions:
Comparative Reactivity with Analogues
Key differences from related compounds:
Mechanistic Insights
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EAS : Fluorine’s −I effect outweighs chlorine’s +M effect, directing electrophiles meta to Cl .
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NAS : Pd-catalyzed reactions proceed via a σ-complex intermediate, with Cl acting as a better leaving group than F .
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Oxidation : Hydroxyl group oxidation follows a semiquinone radical pathway, stabilized by halogen substituents .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-Chloro-5-(2-fluorophenyl)phenol is its antimicrobial properties . Research has shown that chlorinated phenols exhibit significant antibacterial activity against various bacterial strains. A study demonstrated that derivatives of chlorinated phenols, including 3-Chloro-5-(2-fluorophenyl)phenol, showed effective inhibition against both gram-positive and gram-negative bacteria using the disc diffusion method .
Table 1: Antibacterial Activity of 3-Chloro-5-(2-fluorophenyl)phenol
| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
This table summarizes the inhibition zones observed with the compound compared to a standard antibiotic, indicating its potential as an antibacterial agent.
Synthesis of Pharmaceutical Intermediates
3-Chloro-5-(2-fluorophenyl)phenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of fluoro-chromanone derivatives , which are known for their biological activity, including aldose reductase inhibition . This property is particularly relevant in the treatment of diabetic complications.
Case Study: Synthesis of Fluoro-Chromanone Derivatives
A patent describes a novel method for synthesizing fluoro-6-chromanone-4 from 3-Chloro-5-(2-fluorophenyl)phenol, highlighting its efficiency and safety compared to traditional methods that involve toxic reagents . The process yields high purity and good yields, making it a valuable route in pharmaceutical manufacturing.
Non-linear Optical Properties
The compound has also been investigated for its non-linear optical (NLO) properties, which are essential in the development of advanced materials for photonic applications. Studies employing computational methods such as DFT (Density Functional Theory) have revealed that the molecular structure of 3-Chloro-5-(2-fluorophenyl)phenol contributes to its significant NLO characteristics .
Table 2: NLO Properties of 3-Chloro-5-(2-fluorophenyl)phenol
| Property | Value |
|---|---|
| First Hyperpolarizability () | High |
| Molecular Stability | Significant |
| Chemical Reactivity | Moderate |
These properties suggest potential applications in optical devices and materials science.
Agricultural Applications
The low toxicity of fluorine derivatives allows for their use in agricultural chemicals . Chlorinated phenols like 3-Chloro-5-(2-fluorophenyl)phenol can act as biocides or fungicides, providing effective protection against pests and diseases while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: Compounds like 3-Chloro-5-(trifluoromethoxy)phenol and 3-Chloro-5-(2-fluorophenyl)phenol exhibit enhanced acidity compared to non-halogenated phenols due to electron-withdrawing substituents.
- Steric Effects: Bulky substituents (e.g., pyrrolidinyl in ) may hinder reactivity at the phenolic hydroxyl group.
Biological Activity
3-Chloro-5-(2-fluorophenyl)phenol is a compound of increasing interest in biological research due to its diverse biochemical interactions and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Chloro-5-(2-fluorophenyl)phenol is , with a molecular weight of 232.66 g/mol. Its structure features a phenolic core substituted with chlorine and fluorine atoms, which enhance its reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological targets.
The biological activity of 3-Chloro-5-(2-fluorophenyl)phenol primarily involves its interaction with various enzymes and receptors. The chlorine and fluorine substituents increase the compound's binding affinity to these targets, potentially leading to inhibition or activation of enzymatic pathways. Notably, the compound has been shown to modulate enzyme activity through:
- Hydrogen bonding: Stabilizes interactions with protein targets.
- Hydrophobic interactions: Enhances binding affinity due to the non-polar regions in proteins .
Antimicrobial Activity
Research indicates that 3-Chloro-5-(2-fluorophenyl)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .
Anticancer Potential
Several studies have evaluated the anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, such as breast cancer (T-47D) and melanoma (SK-MEL-5). For instance, one study reported an inhibition rate exceeding 80% against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| Study A | T-47D | 0.67 | 90.47 |
| Study B | SK-MEL-5 | 0.80 | 81.58 |
| Study C | MDA-MB-468 | 0.87 | 84.83 |
These findings highlight the compound's promising role in anticancer drug development, warranting further investigation into its mechanisms and therapeutic applications.
Applications in Scientific Research
3-Chloro-5-(2-fluorophenyl)phenol serves as a versatile building block in synthetic organic chemistry and is utilized in various fields, including:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the Suzuki-Miyaura cross-coupling reaction in synthesizing 3-Chloro-5-(2-fluorophenyl)phenol?
- Methodological Answer : Key parameters include catalyst selection (e.g., palladium complexes), ligand-to-metal ratio, solvent polarity (preferably THF or DMF), and temperature control (60–100°C). Base choice (e.g., K₂CO₃) significantly impacts reaction efficiency. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate high-purity products. Reaction yields can vary (e.g., 33% in similar aryl coupling reactions) due to steric hindrance from the 2-fluorophenyl group .
Q. How can structural ambiguities in crystallographic data for halogenated phenols be resolved?
- Methodological Answer : Use SHELX software for refinement, particularly SHELXL for small-molecule structures, to handle positional disorder or twinning. ORTEP-III with its GUI aids in visualizing thermal ellipsoids and validating bond lengths/angles. For electron density maps, ensure high-resolution data (<1.0 Å) and apply constraints for fluorine and chlorine atoms due to their high electron density .
Q. What purification techniques are effective for removing halogenated byproducts in phenolic compounds?
- Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via GC-MS or LC-HRMS, targeting >95% purity. Residual halogenated impurities can be identified using halogen-specific detectors (e.g., X-ray fluorescence spectroscopy) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing fluorine atom activates the aromatic ring for NAS but introduces steric hindrance at the ortho position. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts reaction sites, while experimental validation via kinetic studies (monitored by ¹⁹F NMR) quantifies activation barriers. Compare substituent effects with analogs like 3-chloro-5-(trifluoromethyl)phenol to isolate electronic contributions .
Q. How can discrepancies between theoretical and experimental NMR chemical shifts be addressed?
- Methodological Answer : Perform DFT-based NMR prediction (e.g., using Gaussian with GIAO method) and compare with experimental ¹H/¹³C/¹⁹F NMR data. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) must be modeled explicitly. For conflicting signals (e.g., aromatic protons), use 2D NMR (COSY, NOESY) to resolve coupling patterns and assign peaks accurately. Cross-validate with X-ray crystallography when possible .
Q. What strategies mitigate toxicity risks during in vitro studies when ecological data are incomplete?
- Methodological Answer : Apply the precautionary principle: use ALARA (As Low As Reasonably Achievable) concentrations in cell assays. Screen for cytotoxicity via MTT assays across multiple cell lines (e.g., HEK293, HepG2). For environmental safety, model bioaccumulation potential using logP values (estimated via HPLC) and compare with EPA guidelines for chlorophenols. Prioritize suppliers compliant with ZDHC MRSL limits for safer alternatives .
Q. How does the compound interact with biological targets such as kinase enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to ATP pockets in kinases. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). For structure-activity relationship (SAR) studies, synthesize analogs with modified halogen positions (e.g., 5-fluoro vs. 2-fluoro) and test inhibitory activity via kinase assays (e.g., ADP-Glo™). HRMS and HPLC ensure compound integrity post-assay .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s thermal stability during DSC analysis?
- Methodological Answer : Variability may arise from impurities or polymorphic forms. Repeat DSC under inert atmosphere (N₂) with controlled heating rates (5–10°C/min). Compare with TGA data to correlate weight loss with endothermic events. Use PXRD to identify polymorphs and ensure consistent crystalline forms across batches .
Q. Why do computational models overestimate the compound’s solubility in aqueous buffers?
- Methodological Answer : Computational tools (e.g., COSMO-RS) often neglect specific solute-solvent interactions. Experimentally determine solubility via shake-flask method in PBS (pH 7.4) and compare with predictions. Adjust models by incorporating hydrogen-bonding parameters (e.g., Hansen solubility parameters) and ionization constants (pKa from potentiometric titration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
